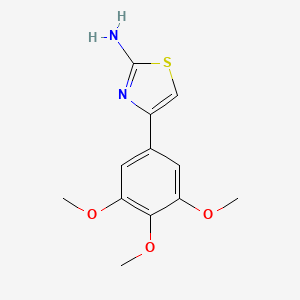

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-15-9-4-7(8-6-18-12(13)14-8)5-10(16-2)11(9)17-3/h4-6H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMVWIDAXMTSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 3,4,5 Trimethoxyphenyl Thiazol 2 Amine

Synthesis of Key Precursor Intermediates for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

A crucial step in the synthesis of the target thiazole (B1198619) compound is the preparation of an α-haloketone intermediate, which serves as the electrophilic component in the subsequent cyclization reaction.

The primary precursor for the synthesis of the thiazole ring is 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. This intermediate is typically synthesized through the bromination of 3,4,5-trimethoxyacetophenone. mdpi.com The reaction involves the electrophilic substitution of a hydrogen atom on the α-carbon of the ketone with a bromine atom.

One common laboratory method involves reacting 3,4,5-trimethoxyacetophenone with bromine (Br₂) in a suitable solvent such as diethyl ether (Et₂O). The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. mdpi.com This procedure has been reported to yield the desired α-bromoketone in high purity and good yield (approximately 84%). mdpi.com Alternative brominating agents, such as trimethylphenylammonium tribromide in tetrahydrofuran (THF), can also be employed for this transformation. chemicalbook.com

Table 1: Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one

| Starting Material | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 3,4,5-Trimethoxyacetophenone | Bromine (Br₂) | Diethyl Ether (Et₂O) | 0 °C to room temperature, 2.5 hours | 84% mdpi.com |

Core Synthesis of this compound

The formation of the central thiazole ring is achieved through the classic Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide-containing compound.

The core structure of this compound is synthesized by the reaction of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea. mdpi.comnih.gov In this reaction, the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the bromoketone and displacing the bromide ion. This is followed by an intramolecular cyclization where one of the amino groups of thiourea attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the 2-aminothiazole ring.

A typical procedure involves adding a solution of thiourea in ethanol to the α-bromoketone, also dissolved in ethanol. nih.gov The mixture is then heated under reflux, with reaction times as short as 45 minutes proving effective. mdpi.comnih.gov Following the reaction, the mixture is made basic, typically with sodium bicarbonate, to neutralize any acid formed and to deprotonate the product, facilitating its extraction with an organic solvent like dichloromethane. nih.gov This method is highly efficient, with reported yields reaching up to 98%. researchgate.net

The efficiency of the Hantzsch thiazole synthesis can be influenced by several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net While the synthesis of this compound is already highly efficient, general principles of optimization can be considered.

Solvent: While ethanol is commonly and effectively used, other solvents could be explored. For some related three-component reactions, acetic acid has been identified as a superior solvent. researchgate.net

Temperature: The reaction temperature is a critical parameter. Conducting the reaction under reflux conditions significantly increases the reaction rate and yield compared to performing it at room temperature. researchgate.net For instance, in a related synthesis, refluxing for 3 hours yielded 45% of the product, whereas at room temperature, the yield was only 12%. researchgate.net

Stoichiometry: The molar ratio of the reactants, the α-haloketone and thiourea, can also impact the yield and purity of the final product. researchgate.net Fine-tuning this ratio can help to maximize the conversion of the limiting reagent and minimize side reactions.

For the specific synthesis of this compound, the reported conditions of refluxing in ethanol for a short duration (45 minutes) provide a near-quantitative yield, suggesting the conditions are already well-optimized. nih.govresearchgate.net

Strategies for Structural Diversification and Analog Generation

The 2-amino group on the thiazole ring provides a convenient handle for structural modification, allowing for the generation of a diverse library of analogs.

The exocyclic amino group of this compound is nucleophilic and can readily react with a variety of electrophiles to form N-substituted derivatives. This is a common strategy to explore the structure-activity relationship of this class of compounds. nih.govnih.gov

One prominent method involves the nucleophilic aromatic substitution reaction with activated heterocyclic systems. For example, the parent amine can be reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF). mdpi.comnih.gov This reaction selectively displaces one of the chlorine atoms to form an N-pyrimidinyl intermediate. mdpi.comnih.gov This intermediate can then be subjected to a second nucleophilic substitution with various primary or secondary amines (e.g., substituted piperazines) to generate a wide array of derivatives. mdpi.comnih.gov This subsequent reaction is typically carried out at an elevated temperature in a polar aprotic solvent like dimethyl sulfoxide (DMSO). nih.gov

Alternatively, N-substituted analogs can be prepared directly by using a substituted thiourea in the initial Hantzsch synthesis. For instance, using N-methylthiourea instead of thiourea in the condensation with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone directly yields the N-methyl derivative, N-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. nih.gov

Table 2: Examples of N-Substituted this compound Derivatives

| Derivative Name | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Nucleophilic substitution on the core amine | 4,6-dichloro-2-methylpyrimidine, NaH, THF | mdpi.comnih.gov |

| N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Sequential nucleophilic substitution | Intermediate from above, 4-ethylpiperazine, DIPEA, DMSO | mdpi.comnih.gov |

| N-Methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Hantzsch synthesis with substituted thiourea | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, N-methylthiourea | nih.gov |

N-Substituted this compound Derivatives

Formation of Thiazolidinone-Thiazole Conjugates

Thiazolidinone moieties are frequently incorporated into drug candidates. The conjugation of a thiazolidinone ring to the 4-(3,4,5-trimethoxyphenyl)thiazole scaffold is a strategy to create hybrid molecules with potential biological activities. One approach to creating these conjugates involves modifying the 2-amino group of the thiazole core.

The synthesis can be initiated by chloroacetylating the 2-aminothiazole derivative using 2-chloroacetyl chloride nih.gov. The resulting 2-chloroacetamide can then be reacted with a potassium salt of a thiazolidinone precursor in a solvent like dimethylformamide (DMF) to yield the desired thiazolidinone-thiazole conjugate nih.gov. Another method involves a two-step approach where 1-(3,4,5-trimethoxyphenyl)thiourea is first synthesized and then reacted with an aromatic or heterocyclic aldehyde in the presence of anhydrous sodium acetate and glacial acetic acid to form 5-ene-2-((3,4,5-trimethoxyphenyl)amino)thiazol-4(5H)-ones researchgate.net.

Exploration of Other Heterocyclic Conjugations

Beyond pyrimidines and thiazolidinones, the this compound scaffold has been conjugated with other heterocyclic systems to explore novel chemical space. Triazole rings, for instance, are common fixtures in medicinal chemistry. The synthesis of such hybrids can be achieved through multi-step reactions. For example, a triazole ring can be formed by reacting an appropriate azide with an active methylene nitrile, such as 2-(benzo[d]thiazol-2-yl)acetonitrile, in the presence of a base like triethylamine in DMF mdpi.com. While this example doesn't start with the specific aminothiazole , the principle of conjugating a thiazole moiety to a newly formed triazole ring is demonstrated.

Another example involves the synthesis of 1,2,4-triazole-3-carboxanilides, where a trimethoxyphenyl group is attached to a triazole ring, showcasing the chemical compatibility of these moieties nih.gov. Furthermore, Suzuki-Miyaura cross-coupling reactions have been employed to synthesize complex heterocyclic systems, such as 3-aryl-5-aminobiphenyl substituted mdpi.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines, indicating that such advanced coupling methods could be applied to derivatize the 4-(3,4,5-trimethoxyphenyl)thiazole core mdpi.com.

Aryl Substitutions at the 5-Position of the Thiazole Ring

Introducing aryl substituents at the 5-position of the thiazole ring is a key strategy to modulate the pharmacological profile of this compound derivatives. This modification significantly influences the molecule's spatial arrangement and its potential interactions with biological targets.

The synthesis of these 5-aryl derivatives often involves multi-step reaction sequences. A general approach starts with the condensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone with a suitable thiourea derivative (e.g., N-methylthiourea or thioacetamide) to form the 4-(3',4',5'-trimethoxyphenyl)thiazole core with a specific substituent at the 2-position nih.gov. Subsequent reactions can then be performed to introduce the aryl group at the 5-position. The specific methods for this introduction were not detailed in the provided search results, but it is a common modification in thiazole chemistry. The research indicates that the nature of the substituent at both the C2- and C5-positions has a profound effect on the compound's antiproliferative activity nih.gov.

Modifications at the 2-Amino Position of the Thiazole Core

The 2-amino group of the 4-(3,4,5-trimethoxyphenyl)thiazole core is a prime site for chemical derivatization due to its nucleophilic character. Modifications at this position can significantly alter the compound's physicochemical properties and biological activity.

Common modifications include alkylation, acylation, and the formation of Schiff bases. For instance, N-methyl and N,N-dimethyl derivatives can be synthesized from the parent 2-aminothiazole. Research has shown that even small changes at this position, such as the difference between an amino, N-methylamino, and N,N-dimethylamino group, can have a major impact on biological activity nih.gov. The general order of potency for antiproliferative activity was found to be NH₂ > NHCH₃ > CH₃ ≫ N(CH₃)₂ nih.gov.

Acylation of the 2-amino group can be achieved by reacting the aminothiazole with acylating agents like acetic anhydride or chloroacetyl chloride mdpi.com. The formation of Schiff bases is another common modification, which involves the reaction of the 2-aminothiazole with various substituted benzaldehydes in an appropriate solvent mdpi.com. These reactions introduce a wide range of substituents, allowing for a systematic exploration of structure-activity relationships.

Advanced Synthetic Approaches and Yield Optimization in Derivative Production

One such advanced approach is the use of solid-phase synthesis. This technique has been successfully employed to construct a library of thiazolo[4,5-d]pyrimidine derivatives, demonstrating its potential for the high-throughput synthesis of related heterocyclic systems rsc.org. By anchoring the initial reactant to a solid support, reagents and byproducts can be easily washed away, simplifying the purification process and allowing for the rapid generation of a diverse set of compounds rsc.org.

Another strategy for improving synthetic efficiency is the development of one-pot synthesis methods. These methods combine multiple reaction steps into a single procedure without the need for isolating intermediates. For example, a one-pot synthesis for 2-amino-1,3,4-thiadiazole derivatives has been developed using the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a cyclodehydrating agent like polyphosphate ester (PPE) mdpi.com. This approach avoids the use of toxic reagents and can lead to improved yields and shorter reaction times mdpi.com. Such one-pot strategies could potentially be adapted for the synthesis of derivatives of this compound.

Biological Activities and Cellular Mechanisms of 4 3,4,5 Trimethoxyphenyl Thiazol 2 Amine and Its Analogs

In Vitro Antiproliferative and Cytotoxic Potential

A substantial body of research has demonstrated the potent antiproliferative and cytotoxic effects of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and its derivatives against a wide array of human cancer cell lines in laboratory settings.

The trimethoxyphenyl-thiazole core structure is a key pharmacophore that contributes to the broad-spectrum antiproliferative activity observed in this class of compounds.

Derivatives of this compound have shown promising growth inhibitory action against a diverse panel of human cancer cell lines. mdpi.comnih.gov For instance, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were evaluated for their antiproliferative activity against seven human tumor cell lines, revealing the importance of substituents on the phenyl ring at the 5-position of the thiazole (B1198619) system for activity and selectivity. nih.gov

Specifically, certain analogs have demonstrated notable efficacy against non-small cell lung cancer (NSCLC) cell lines. One such derivative, compound 4b from a study, exhibited a significant cytostatic effect against the HOP-92 NSCLC cell line. mdpi.comnih.gov Other analogs, 4a and 4h, showed promising growth inhibition against HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cell lines, respectively. mdpi.comnih.gov

Furthermore, studies have highlighted the cytotoxic potential of these compounds against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), colorectal carcinoma (HCT116), and cervical cancer (HeLa) cell lines. nih.gov The incorporation of amino acids into the thiazole scaffold has also been explored, with resulting hybrid derivatives exhibiting moderate to strong cytotoxicities against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Leukemia cell lines have also been identified as being particularly sensitive to certain thiazole derivatives. dmed.org.ua

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate greater potency. Numerous studies have reported IC50 and GI50 values in the micromolar to nanomolar range, underscoring the significant cytotoxic potential of this chemical class. nih.govnih.govnih.gov

For example, a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles, compounds 3a-o, were found to have IC50 values ranging from 1.7 to 38 nM against a panel of six human cancer cell lines. nih.gov In another study, 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazole derivatives displayed remarkable potency, with IC50 values as low as 0.03–0.9 nM against five of the seven cancer cell lines tested. nih.govnih.gov

The National Cancer Institute (NCI) has also evaluated some of these compounds in their 60-cell line screening panel. For instance, compound 4b demonstrated a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a 10 μM concentration. mdpi.comnih.gov Similarly, compounds 4a and 4h at a 10 μM concentration showed GI values of 40.87% and 46.14% against HCT-116 and SK-BR-3 cell lines, respectively. mdpi.comnih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference |

|---|---|---|---|---|---|

| Analog 3e | Various (6 lines) | Various | 0.0017 - 0.038 | - | nih.gov |

| Analog 3n | Various (5 of 7 lines) | Various | 0.00003 - 0.0009 | - | nih.govnih.gov |

| Analog 4b | HOP-92 | Non-Small Cell Lung | - | (86.28% inhibition at 10 µM) | mdpi.comnih.gov |

| Analog 4a | HCT-116 | Colorectal | - | (40.87% inhibition at 10 µM) | mdpi.comnih.gov |

| Analog 4h | SK-BR-3 | Breast | - | (46.14% inhibition at 10 µM) | mdpi.comnih.gov |

| Analog 5c | HepG2, MCF-7, HCT116, HeLa | Hepatocellular, Breast, Colorectal, Cervical | 3.35 - 18.69 | - | nih.gov |

| Analog 6d | HepG2, MCF-7, HCT116, HeLa | Hepatocellular, Breast, Colorectal, Cervical | 3.35 - 18.69 | - | nih.gov |

| Analog 7c | HepG2, MCF-7, HCT116, HeLa | Hepatocellular, Breast, Colorectal, Cervical | 3.35 - 18.69 | - | nih.gov |

| Analog 8 | HepG2, MCF-7, HCT116, HeLa | Hepatocellular, Breast, Colorectal, Cervical | 3.35 - 18.69 | - | nih.gov |

| Analog 9a | HepG2, MCF-7, HCT116, HeLa | Hepatocellular, Breast, Colorectal, Cervical | 3.35 - 18.69 | - | nih.gov |

| Analog 9b | HepG2, MCF-7, HCT116, HeLa | Hepatocellular, Breast, Colorectal, Cervical | 3.35 - 18.69 | - | nih.gov |

The antiproliferative activity of this compound analogs is often benchmarked against well-known antimitotic agents, particularly Combretastatin (B1194345) A-4 (CA-4). nih.gov CA-4 is a natural product that inhibits tubulin polymerization and serves as a reference compound in the development of new microtubule-targeting agents. nih.govnih.gov

Several studies have shown that synthetic thiazole derivatives can exhibit potency comparable to or even exceeding that of CA-4. nih.govnih.gov For example, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were found to be more potent than CA-4 in inhibiting the growth of several cancer cell lines. nih.govnih.gov Similarly, certain 2,4-disubstituted thiazole derivatives demonstrated superior activity against a panel of four human cancer cell lines when compared to CA-4. nih.gov

Growth Inhibition Efficacy Across Diverse Cancer Cell Lines

Molecular and Cellular Mechanisms of Action

The potent antiproliferative effects of this compound and its analogs are primarily attributed to their interaction with the cellular microtubule network.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably mitosis. nih.gov The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophoric feature that allows these compounds to bind to the colchicine-binding site on β-tubulin. mdpi.comnih.gov This binding event inhibits the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle. nih.govnih.gov

The disruption of microtubule dynamics leads to a cascade of cellular events. Cells treated with these compounds are often arrested in the G2/M phase of the cell cycle. nih.govnih.gov Prolonged mitotic arrest can ultimately trigger programmed cell death, or apoptosis. nih.govnih.gov Immunofluorescence studies have visually confirmed the disassembly of the microtubule network in cancer cells following exposure to these thiazole derivatives. nih.gov

The efficacy of these compounds as tubulin polymerization inhibitors has been quantified in cell-free assays. For instance, compounds 5c, 7c, and 9a from one study were found to remarkably inhibit tubulin polymerization with IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 μM, respectively. nih.gov Notably, the potency of compounds 7c and 9a exceeded that of the reference drug Combretastatin A-4 (IC50 2.96 ± 0.18 μM) in the same assay. nih.gov This direct inhibition of a critical cellular process underscores the targeted mechanism of action for this class of compounds.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Interaction with the Colchicine (B1669291) Binding Site on Tubulin

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial structural feature for many compounds that interact with tubulin, the protein subunit of microtubules. nih.govmdpi.com This group is known to occupy a specific pocket within the colchicine binding site on β-tubulin. nih.gov Analogs of this compound have been specifically designed to target this site, drawing inspiration from potent, naturally occurring tubulin inhibitors like Combretastatin A-4 (CA-4). nih.govnih.gov In these thiazole-based compounds, the TMP group serves as a mimic of the A-ring of CA-4, which is essential for high-affinity binding to tubulin. nih.gov

Research has confirmed that these 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles act as microtubule targeting agents by interacting with the colchicine site. nih.govnih.govacs.org Studies on various analogs, including those with different substituents at the C2 and C5 positions of the thiazole ring, have consistently shown that their biological activity is mediated through this specific interaction. nih.gov For instance, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles demonstrated potent inhibition of tubulin polymerization, and the most active compounds were found to act through the colchicine site. nih.govnih.gov Competitive binding assays have been instrumental in confirming this mechanism, showing that these compounds compete with colchicine for binding to tubulin. nih.gov Molecular modeling studies further support these findings, illustrating how the TMP group fits into the hydrophobic pocket of the colchicine binding domain. nih.gov

The table below summarizes the tubulin polymerization inhibitory activity of selected analogs, highlighting their potency which is directly linked to their interaction with the colchicine binding site.

| Compound | Substituent at C5-phenyl | Tubulin Assembly IC50 (µM) |

| 3h | 4-OCH3 | 2.1 |

| 3n | 4-OC2H5 | 2.0 |

| 3o | 4-Cl | 2.2 |

| CA-4 | - | 1.1 |

This table presents the concentration of compound required to inhibit tubulin polymerization by 50% (IC50). Data sourced from research on 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles. nih.gov

Microtubule Destabilization and Morphological Alterations

By binding to the colchicine site on tubulin, this compound and its derivatives effectively inhibit tubulin polymerization. nih.govnih.gov This disruption of microtubule dynamics is a primary mechanism of their cytotoxic action. Microtubules are essential components of the cytoskeleton, playing critical roles in maintaining cell shape, motility, and intracellular transport, and forming the mitotic spindle during cell division. nih.gov Inhibition of their assembly leads to a cascade of cellular effects.

The interference with microtubule formation results in significant changes to cell morphology. Cancer cells treated with these compounds often lose their characteristic shape, becoming rounded and detaching from surfaces. researchgate.net This is a direct consequence of the collapse of the microtubule network, which can be visualized using immunofluorescence microscopy. nih.gov The disassembly of the microtubule network confirms the potent destabilizing effect these compounds have on the cellular cytoskeleton. nih.gov

Cell Cycle Progression Perturbation

A direct consequence of microtubule destabilization is the disruption of the mitotic spindle, an essential apparatus for chromosome segregation during mitosis. The cellular machinery includes a surveillance mechanism known as the spindle assembly checkpoint, which halts the cell cycle if the spindle is not correctly formed. By inhibiting tubulin polymerization, this compound analogs activate this checkpoint, leading to a significant arrest of cells in the G2/M phase of the cell cycle. nih.govnih.govacs.org

Flow cytometry analysis of cancer cells treated with these thiazole derivatives consistently shows a substantial increase in the population of cells in the G2/M phase. nih.govmdpi.comnih.gov This arrest prevents the cells from completing mitosis and proceeding to cell division, ultimately inhibiting proliferation. For example, treatment of cancer cells with a potent 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazole analog resulted in a clear accumulation of cells in the G2/M phase. nih.govnih.gov This effect is a hallmark of antimitotic agents that target tubulin dynamics. nih.govmdpi.com

Programmed Cell Death Pathways

Prolonged arrest in the G2/M phase often triggers programmed cell death, or apoptosis. mdpi.comnih.gov Studies on this compound analogs have demonstrated their ability to induce apoptosis in various cancer cell lines. nih.govnih.gov The apoptotic pathway can be initiated through different mechanisms, involving both caspase-dependent and caspase-independent routes.

In many cases, the cell death induced by these compounds proceeds through an apoptotic pathway that is at least partially caspase-dependent. nih.govnih.govacs.org Caspases are a family of proteases that execute the apoptotic program. The activation of specific caspases, such as caspase-2, caspase-3, and caspase-8, has been observed following treatment with some of the most active 2-substituted thiazole derivatives. nih.gov However, in some instances, the induced apoptosis did not cause mitochondrial depolarization, suggesting the involvement of alternative or caspase-independent pathways. nih.gov This indicates a complex mechanism where the cell death signal can be transduced through multiple routes following the initial disruption of microtubule function. nih.gov

In addition to classical apoptosis, mitotic catastrophe has been identified as an alternative cell death mechanism for cells treated with this compound analogs. nih.govnih.govacs.org Mitotic catastrophe is a form of cell death that occurs during mitosis, resulting from a combination of defective cell cycle checkpoints and cellular damage. It is characterized by the formation of giant, multinucleated cells due to abnormal chromosome segregation and failed cytokinesis.

When cells are arrested in mitosis for an extended period due to microtubule disruption, they may eventually exit mitosis without proper cell division, a process known as mitotic slippage. This can lead to the formation of polyploid cells that are genetically unstable and often die through subsequent apoptosis or necrosis. Preliminary results from studies on 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles suggest that in addition to apoptosis, cells were also killed via mitotic catastrophe, highlighting this as an important alternative pathway for the anticancer activity of these compounds. nih.govnih.govacs.org

Predicted Inhibition of Specific Kinase Receptors

Computational prediction tools have been employed to identify the potential molecular targets for derivatives of this compound. For a series of newly synthesized 3,4,5-trimethoxyphenyl thiazole-pyrimidine derivatives, Molinspiration and Swiss TargetPrediction analyses indicated a high probability of targeting kinase receptors. nih.gov Specifically, compounds 4a , 4b , and 4h were highlighted for their likely interaction with protein kinases. nih.govmdpi.com This predictive data suggests that the antiproliferative effects of these analogs may be mediated, at least in part, through the inhibition of key signaling kinases. mdpi.com

Furthermore, research into other 4-aryl-thiazole-2-amine analogs has demonstrated concrete inhibitory activity against specific kinases. A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and screened for their activity against Rho-associated kinases (ROCK), which are serine/threonine kinases. semanticscholar.org The results showed that these derivatives displayed notable ROCK II inhibitory activities, with the most potent compound, 4v , exhibiting an IC50 value of 20 nM. semanticscholar.org Similarly, studies on quinoxaline-derivatives of 3-substituted-4-(quinoxalin-6-yl) pyrazoles, which can be considered structural analogs, showed potent inhibitory activity against TGF-β type I receptor kinase (ALK5). mdpi.com Compounds featuring a 4-methylthiazol-2-yl moiety demonstrated significant ALK5 inhibition, with compound 19b being the most active, inhibiting the kinase with an IC50 value of 0.28 µM. mdpi.com

| Compound/Analog Series | Predicted/Targeted Kinase | Key Findings | Reference |

|---|---|---|---|

| Thiazole-pyrimidine derivatives (e.g., 4a, 4b, 4h) | Protein Kinases (Predicted) | Molinspiration and Swiss TargetPrediction tools showed a high probability of these compounds targeting kinase receptors. | nih.govmdpi.com |

| 4-aryl-5-aminomethyl-thiazole-2-amines (e.g., 4v) | Rho-associated kinase (ROCK II) | Compound 4v was the most potent inhibitor with an IC50 value of 20 nM. | semanticscholar.org |

| Quinoxaline-pyrazoles with thiazole moiety (e.g., 19b) | TGF-β type I receptor kinase (ALK5) | Compound 19b showed potent ALK5 inhibition with an IC50 of 0.28 µM. | mdpi.com |

Investigation of Other Potential Molecular Targets (e.g., Topoisomerases for specific hybrid derivatives)

Beyond kinase inhibition, research has explored other molecular targets for this compound and its derivatives, with a significant focus on tubulin and DNA topoisomerases. The core structure is a known mimic of the cis-olefin in combretastatin A-4, a potent inhibitor of tubulin polymerization. nih.gov Consequently, many analogs, such as 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, have been shown to bind to the colchicine site of tubulin, disrupt microtubule dynamics, and arrest cells in the G2/M phase of the cell cycle. nih.govnih.gov

For certain hybrid derivatives, DNA topoisomerases have been identified as a key molecular target. Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. mdpi.com A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit topoisomerase II (Topo II). semanticscholar.org In this study, several compounds exhibited potent anticancer activity, which was correlated with their inhibition of the Topo II enzyme. semanticscholar.org Notably, compound 4c was identified as the most potent Topo II inhibitor in the series, with an IC50 value of 0.23±0.01μM, making it more potent than the established drugs Etoposide and Doxorubicin. semanticscholar.org Other research has also highlighted thiazolo[3,2-a] pyrimidine (B1678525) derivatives as potent Topo II inhibitors. mdpi.com Additionally, a different class of analogs, thiazole-based stilbenes, were designed as DNA topoisomerase IB (Top1) inhibitors, with compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) showing inhibitory activity comparable to the standard Top1 inhibitor, camptothecin (B557342) (CPT). mdpi.com

| Compound/Analog Series | Molecular Target | Key Findings | Reference |

|---|---|---|---|

| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | Tubulin (Colchicine site) | Compounds inhibit tubulin polymerization, leading to G2/M cell cycle arrest. | nih.govnih.gov |

| Thiazolo[3,2-a]pyrimidine derivative (4c) | Topoisomerase II | Exhibited potent Topo II inhibition with an IC50 of 0.23±0.01μM, stronger than Etoposide and Doxorubicin. | semanticscholar.org |

| Thiazole-based stilbene (B7821643) analog (8) | Topoisomerase IB | Demonstrated potent Top1 inhibition, comparable to camptothecin. | mdpi.com |

Structure Activity Relationship Sar Studies of 4 3,4,5 Trimethoxyphenyl Thiazol 2 Amine Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring Core for Biological Efficacy

The biological activity of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. Modifications at the C-2, C-4, and C-5 positions have been shown to modulate the antiproliferative and other biological activities of these compounds. globalresearchonline.net

The introduction of aryl groups at the C-5 position of the thiazole ring has a significant impact on the antiproliferative activity of this compound derivatives. The electronic and steric properties of these substituents play a crucial role in determining the potency of the compounds. For instance, the presence of a 4-methoxyphenyl group at the C-5 position has been associated with enhanced binding affinity and selectivity for human adenosine A3 receptors. nih.gov

Research has shown that the substitution pattern on the C-5 aryl ring can fine-tune the antiproliferative effects. Studies on a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles revealed that the nature of the substituent on the C-5 aryl ring had a profound effect on antiproliferative activity. nih.gov For example, a 4'-ethoxyphenyl group at the C-5 position, in combination with an N-methylamino group at the C-2 position, resulted in a compound with potent antiproliferative activity, with IC50 values ranging from 1.7 to 38 nM against various cancer cell lines. nih.gov In contrast, a 4'-trifluoromethylphenyl derivative showed significantly lower activity. nih.gov

| Compound | C-5 Aryl Substituent | C-2 Substituent | Cell Line | IC50 (nM) |

|---|---|---|---|---|

| 3e | 4'-Ethoxyphenyl | N-Methylamino | MCF-7 | 1.7 |

| 3a | Phenyl | N-Methylamino | MCF-7 | 25 |

| 3b | 4'-Methoxyphenyl | N-Methylamino | MCF-7 | 8.2 |

| 3d | 4'-Chlorophenyl | N-Methylamino | MCF-7 | 15 |

| 3c | 4'-Trifluoromethylphenyl | N-Methylamino | MCF-7 | >1000 |

Modifications at the C-2 amino position of the thiazole ring are critical for the biological activity of these compounds. The nature of the substituent at this position can influence potency and selectivity. For instance, the introduction of large hydrophobic groups at the amino group of 2-aminothiazol-4(5H)-one derivatives has been shown to increase inhibitory activity against 11β-HSD1. mdpi.com

In the context of antiproliferative activity, the order of potency for substituents at the C-2 position has been determined to be NHCH3 > Me > N(CH3)2. nih.gov The N-methylamino substituent significantly improved antiproliferative activity on MCF-7 cells compared to the C-2 amino counterparts. nih.gov Increasing the steric bulk at the C-2 position, for example, by moving from an N-methylamino to an N,N-dimethylamino group, led to a significant decrease in activity. nih.gov

| Compound Series | C-2 Substituent | General Antiproliferative Activity |

|---|---|---|

| 3a-e | N-Methylamino | High |

| 3k-o | Amino | Moderate |

| 3f-j | N,N-Dimethylamino | Low |

The 3,4,5-trimethoxyphenyl (TMP) group at the C-4 position of the thiazole ring is a crucial structural feature for the biological activity of these derivatives. mdpi.com This moiety is a key pharmacophoric element that is known to bind to tubulin, thereby inhibiting cell division and growth in malignant cells. mdpi.com The presence of the TMP group is often considered essential for potent antiproliferative activity, and many potent tubulin inhibitors incorporate this structural motif. mdpi.comtandfonline.com

SAR studies have consistently shown that the 3,4,5-trimethoxy substitution on the phenyl ring at the C-4 position is fundamental for optimal antiproliferative activity. nih.gov This is highlighted in studies of combretastatin (B1194345) A-4 analogues, where the thiazole ring acts as a bioisosteric replacement for the cis-double bond, and the TMP group is retained to maintain potent activity. nih.gov The condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminothiazole derivatives has been a common strategy to synthesize Schiff bases with notable antibacterial and antifungal activities. mdpi.com

Contribution of Appended Heterocyclic Moieties to the Overall Biological Profile

The fusion or linkage of other heterocyclic rings to the this compound core can significantly enhance or modify its biological profile. Pyrimidine (B1678525) and cyclic amine linkers are among the moieties that have been extensively studied for this purpose.

The incorporation of a pyrimidine ring into the thiazole structure has led to the development of potent anticancer agents. nih.govnih.gov A series of novel 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and evaluated for in vitro anticancer activity. nih.gov The substitution pattern on the pyrimidine ring plays a critical role in determining the cytotoxic effects. For instance, in a series of thiazolo[3,2-a]pyrimidine derivatives, a compound bearing a chlorine substituent on the aromatic ring displayed the highest cytotoxic effect. nih.gov

| Compound | Modification | Cancer Cell Line | Activity |

|---|---|---|---|

| 4b | Substituted piperazine (B1678402) on pyrimidine | HOP-92 (NSCL) | GI value of 86.28% at 10 µM |

| 4a | Substituted piperazine on pyrimidine | HCT-116 (Colorectal) | GI value of 40.87% at 10 µM |

| 4h | Substituted piperazine on pyrimidine | SK-BR-3 (Breast) | GI value of 46.14% at 10 µM |

Cyclic amine linkers, such as piperazine and morpholine, when attached to the pyrimidine ring at the 6-position, have been shown to modulate the anticancer activity of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives. nih.gov The inclusion of a cyclic amine between a carboxylate and a C-5 aryl group has been observed to enhance antibacterial activity and solubility. nih.gov

In a study of new trimethoxyphenyl thiazole derivatives, various amines, including piperazines and morpholine, were attached to the pyrimidine at the 6-position to explore their impact on anticancer activity. nih.gov Compounds with a substituted piperazine moiety showed the best antiproliferative activity. nih.govresearchgate.net Specifically, piperazine moieties attached either directly or through an ethyl/propylamine spacer to the pyrimidine ring were investigated, leading to the identification of potent cytostatic agents. nih.gov

Analysis of Steric and Electronic Effects on Structure-Activity Relationships

The biological activity of this compound derivatives is profoundly influenced by the steric and electronic properties of substituents on the thiazole ring and associated moieties. Research has systematically explored modifications at various positions to elucidate these relationships, particularly concerning their antiproliferative and tubulin polymerization inhibitory effects.

Substitutions at the C2-Position of the Thiazole Ring:

The substituent at the 2-position of the thiazole core plays a pivotal role in determining the potency of these compounds. Studies comparing different moieties at this position have established a clear trend in activity. For instance, when evaluating antiproliferative activities, the order of potency has been observed as N-methylamino > methyl >> N,N-dimethylamino. nih.gov

A key finding is that increasing steric bulk at the C2-position is generally detrimental to activity. The transition from a primary amino group to a secondary N-methylamino group can significantly enhance potency. However, a further increase in steric hindrance, as seen with the N,N-dimethylamino group, leads to a substantial decrease in activity, often by one to two orders of magnitude. nih.govnih.gov This suggests that while a certain level of substitution is beneficial, likely for optimal interaction with the biological target, excessive bulk creates steric clashes that impede binding. The N-methylamino substituent, in particular, has been shown to markedly improve antiproliferative activity against cell lines like MCF-7 when compared to the unsubstituted C2-amino counterparts. nih.gov

Substitutions at the C5-Position of the Thiazole Ring:

The C5-position of the thiazole ring also represents a critical site for modification that affects biological outcomes. The introduction of various aryl groups at this position has been shown to modulate the antiproliferative activity significantly. The nature of the substituent on this aryl ring, whether electron-donating or electron-withdrawing, can fine-tune the electronic properties of the entire molecule, thereby influencing its interaction with target proteins like tubulin. nih.gov

Electronic Effects of the Trimethoxyphenyl Ring:

The 3,4,5-trimethoxyphenyl (TMP) moiety, often referred to as Ring A, is a cornerstone of this class of compounds, largely due to its role in binding to the colchicine (B1669291) site of tubulin. nih.govnih.gov The three methoxy (B1213986) groups provide a specific electronic signature that is crucial for this interaction. Modifications to this ring are generally less tolerated, but understanding its electronic contribution is key to designing effective analogs.

Combined Steric and Electronic Effects:

The following table summarizes the structure-activity relationships for key substitutions on the thiazole core.

| Compound Series | Modification Position | Substituent | Effect on Antiproliferative Activity | Reference |

| 2-Substituted Thiazoles | C2-Position | -NHCH₃ | Increased Potency | nih.gov |

| -N(CH₃)₂ | 1-2 log decrease in activity | nih.govnih.gov | ||

| -CH₃ | Less potent than -NHCH₃ | nih.gov | ||

| Pyrimidine Derivatives | C6 of Pyrimidine | Substituted Piperazine | Showed best activity in the series | mdpi.comnih.gov |

| Morpholine | Moderate Activity | mdpi.com |

Derivation of Lead Optimization Strategies from SAR Insights

The detailed structure-activity relationship studies provide a clear roadmap for lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties of this compound derivatives.

Key Optimization Strategies:

Modification of the C2-Substituent: The SAR data strongly indicates that the C2-position is a prime target for optimization.

Fine-tuning Steric Bulk: Given that the N-methylamino group is superior to both the primary amine and the N,N-dimethylamino group, further exploration of small N-alkyl or N-alkoxy substituents is warranted. nih.gov The goal is to find the optimal size and shape that maximizes binding affinity without introducing steric hindrance.

Introducing Hydrogen Bond Donors/Acceptors: The superiority of the N-methylamino group suggests the importance of a hydrogen bond donor at this position. nih.gov Designing new substituents that maintain or enhance this hydrogen bonding capability could be a fruitful strategy.

Exploration of the C5-Position:

Systematic Aryl Substitution: A systematic scan of substituents (e.g., halogens, small alkyl, and alkoxy groups) at the ortho, meta, and para positions of an aryl ring at C5 can help to map the electronic and steric requirements of the binding pocket. nih.gov This can lead to improved interactions and higher potency.

Linker Modification and Scaffold Hopping:

Rigid Linkers: One successful strategy has been to replace flexible linkers in known anticancer agents (like the cis-alkene in Combretastatin A-4) with the more rigid thiazole ring. nih.govnih.gov This concept can be extended by exploring other heterocyclic linkers attached to the 4-(3,4,5-trimethoxyphenyl) core to improve conformational stability and binding.

Hybrid Molecules: Designing hybrid molecules that combine the 4-(3,4,5-trimethoxyphenyl)thiazole scaffold with other pharmacophores known to target cancer cells is a promising approach. For example, linking the core to pyrimidine moieties, as seen in kinase inhibitors like Dasatinib, has yielded compounds with potent antiproliferative activity. mdpi.comresearchgate.netnih.gov

Improving Physicochemical and ADME-Tox Properties:

Introduction of Polar Groups: To enhance solubility and improve pharmacokinetic profiles, polar functional groups can be introduced at positions that are not critical for biological activity. The addition of cyclic amines like piperazine to a pyrimidine substituent is a prime example of this strategy, which can improve water solubility and cellular potency. researchgate.net

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can help to overcome metabolic liabilities or improve absorption and distribution. For instance, the introduction of a trifluoromethyl group can enhance lipophilicity and metabolic stability. mdpi.com ADME-Tox predictions should be integrated early in the design cycle for new analogs. researchgate.netnih.gov

The table below outlines potential lead optimization strategies derived from SAR studies.

| Strategy | Target Position/Moiety | Proposed Modification | Rationale |

| Fine-Tuning Steric/Electronic Profile | C2-Amino Group | Small N-alkyl, N-cycloalkyl, or N-alkoxy groups | Optimize steric fit and hydrogen bonding based on the high potency of the N-methylamino group. nih.gov |

| Enhancing Target Interactions | C5-Position | Substituted aryl or heteroaryl rings | Modulate electronic properties and explore additional binding interactions within the target protein. nih.gov |

| Scaffold Hopping/Hybridization | C2-Amino Linker | Link to other heterocyclic systems (e.g., pyrimidines, triazoles) | Combine pharmacophores to create multi-targeted agents or improve potency on a specific target. mdpi.comnih.gov |

| Improving Drug-like Properties | Distal positions (e.g., on C2/C5 substituents) | Introduction of polar moieties (piperazine, morpholine) or bioisosteres (CF₃) | Enhance solubility, metabolic stability, and overall ADME-Tox profile. researchgate.netmdpi.com |

By systematically applying these strategies, medicinal chemists can rationally design and synthesize new generations of this compound derivatives with superior anticancer potential.

Computational and Molecular Modeling Investigations of 4 3,4,5 Trimethoxyphenyl Thiazol 2 Amine and Its Analogs

Molecular Docking Analysis of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target, such as tubulin.

Molecular docking studies have consistently shown that 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine analogs bind to the colchicine (B1669291) site on β-tubulin. niscair.res.in This binding pocket is a known target for many microtubule-destabilizing agents. The binding orientation is similar to that of other known colchicine-site binders like combretastatin (B1194345) A-4 (CA-4). niscair.res.in

The key structural motifs of the thiazole (B1198619) derivatives play distinct roles in the interaction with tubulin:

The 3,4,5-trimethoxyphenyl (TMP) Ring: This group, analogous to the A-ring of CA-4, is crucial for tubulin binding activity. niscair.res.in It occupies a hydrophobic pocket and is involved in key interactions. Docking studies reveal that this moiety enters a hydrophobic pocket and interacts with amino acid residues such as Val238, Leu242, Ala316, Ala317, Val318, and Ile378. researchgate.net In some analogs, one of the methoxy (B1213986) groups on the TMP ring can form a hydrogen bond with the side chain of Cys241. researchgate.netnih.gov

The Thiazole Ring: The core heterocyclic ring acts as a scaffold, positioning the essential phenyl rings in the correct spatial orientation for optimal interaction within the binding site.

Substituents at the 5-position: In analogs where the thiazole ring is substituted at the 5-position with another aromatic ring, this group establishes additional stabilizing interactions. For example, a phenyl group at this position can form π-π stacking interactions with Asn258 and nonpolar interactions with Met259 and Lys352. niscair.res.in

The table below summarizes the key interactions observed in docking studies between various this compound analogs and the tubulin protein.

| Interacting Ligand Moiety | Interacting Tubulin Residue | Type of Interaction |

| 3,4,5-Trimethoxyphenyl Ring | Cys241 | Hydrogen Bond |

| 3,4,5-Trimethoxyphenyl Ring | Val238, Leu242, Ala316, Val318 | Hydrophobic Interaction |

| Phenyl Ring at position 5 | Asn258 | π-π Stacking |

| Phenyl Ring at position 5 | Met259, Lys352 | Nonpolar Interaction |

Molecular docking simulations are also used to estimate the binding affinity of a ligand for its target, often expressed as a docking score or binding energy. These scores provide a theoretical estimation of how strongly a compound will bind. Studies on this compound derivatives have demonstrated that compounds with an excellent fit within the colchicine binding site exhibit favorable docking scores, indicating strong binding affinity. nih.govnih.gov

The energetic contributions to this binding come from the sum of the various interactions:

Hydrogen Bonds: Interactions, such as those with Cys241, provide significant energetic contributions to the stability of the ligand-protein complex. nih.gov

Hydrophobic Interactions: The engagement of the TMP ring within the hydrophobic pocket formed by several nonpolar residues is a major driver of binding. researchgate.net

π-π Stacking: Aromatic interactions, like those observed with Asn258, add to the stability of the bound conformation. niscair.res.in

While specific binding energy values (e.g., in kcal/mol) vary between studies and scoring functions, the consistent prediction of a stable binding mode supported by multiple favorable interactions confirms the high affinity of these compounds for tubulin.

A critical validation of molecular docking studies is the correlation between the predicted binding and the experimentally observed biological activity. For this compound analogs, a strong correlation has been established. nih.gov

Compounds that are predicted by docking to have the most stable and extensive interactions within the colchicine binding site are often the same compounds that show the highest potency in experimental assays. nih.gov For instance, studies have shown that derivatives with superior docking poses also exhibit remarkable inhibition of tubulin polymerization, with IC50 values in the low micromolar or even nanomolar range. niscair.res.innih.gov Furthermore, these potent tubulin polymerization inhibitors demonstrate significant cytotoxic activity against various human cancer cell lines. nih.govnih.gov

For example, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles showed a good correlation between their growth inhibitory effects on cancer cells and their ability to inhibit tubulin polymerization. niscair.res.in The interpretation of docking results for other analogs also identified the most potent tubulin polymerization inhibitors, which corresponded to the compounds with the most promising cytotoxic activity and the best binding modes in the simulation. nih.govnih.gov This strong correlation underscores the validity of the docking models and confirms that the anticancer activity of these compounds is mediated through their direct interaction with tubulin.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide insights into the molecule's three-dimensional structure, stability, and chemical reactivity.

Before properties like reactivity can be accurately calculated, it is essential to determine the most stable three-dimensional shape, or conformation, of the molecule. Conformational analysis is performed to identify the lowest energy (most stable) structure by exploring the rotations around the single bonds. nih.gov For a molecule like this compound, the key rotatable bonds are between the phenyl and thiazole rings.

DFT methods are used to calculate the energy of different conformers. The structure with the global minimum energy is considered the most stable and is used for subsequent calculations of electronic properties. nih.gov This optimized geometry provides the most accurate representation of the molecule's bond lengths and angles. aimspress.com The stability of the molecule is also influenced by intramolecular interactions, such as hydrogen bonds, which can be identified and quantified through these calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons. A higher HOMO energy suggests a better electron-donating ability.

LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's reactivity and stability. aimspress.com

A small HOMO-LUMO gap implies that the molecule requires little energy to be excited, suggesting high chemical reactivity, low kinetic stability, and higher polarizability. aimspress.com

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because more energy is needed to remove an electron from the HOMO and transfer it to the LUMO.

| Parameter | Definition | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity. |

Electrostatic Potential Mapping for Molecular Recognition Insights

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, offering critical insights into its reactivity and intermolecular interactions. researchgate.netmanipal.edu This method calculates the electrostatic potential at various points on the electron density surface of a molecule, which is then color-coded. Typically, regions of negative electrostatic potential, shown in shades of red, indicate areas rich in electrons that are prone to electrophilic attack and can act as hydrogen bond acceptors. researchgate.net Conversely, regions of positive potential, colored in blue, are electron-deficient and represent sites for nucleophilic attack or hydrogen bond donation. researchgate.net

For this compound and its analogs, MEP mapping provides a detailed picture of the electronic landscape that governs their molecular recognition processes with biological targets. The analysis of the MEP map for this class of compounds reveals specific electrostatic features:

Negative Potential Regions: The most negative potential is typically concentrated around the nitrogen atom of the thiazole ring and the oxygen atoms of the methoxy groups on the phenyl ring. These electronegative regions are key interaction sites, capable of forming hydrogen bonds with amino acid residues in a receptor's binding pocket.

Positive Potential Regions: The amine group (NH2) on the thiazole ring is a primary site of positive electrostatic potential. This region can act as a hydrogen bond donor, which is a crucial interaction for anchoring the molecule within a binding site.

Neutral Regions: The phenyl rings generally represent areas of more neutral potential, contributing to hydrophobic or van der Waals interactions.

By understanding this electrostatic distribution, researchers can predict how the molecule will orient itself when approaching a biological target. The complementary matching of electrostatic potentials between the ligand and its receptor is a fundamental principle of molecular recognition. For instance, a negative potential region on the thiazole derivative would favorably interact with a positive potential region (e.g., a protonated lysine (B10760008) or arginine residue) in the active site of a protein. This knowledge is instrumental in the rational design of more potent analogs, as modifications can be made to enhance these electrostatic interactions and improve binding affinity. physchemres.org

The table below summarizes the typical electrostatic potential features of the core functional groups found in this compound and their role in molecular interactions.

| Functional Group | Typical Electrostatic Potential | Primary Role in Molecular Recognition |

| Thiazole Nitrogen | Negative | Hydrogen Bond Acceptor |

| Amino Group (NH2) | Positive | Hydrogen Bond Donor |

| Methoxy Oxygens | Negative | Hydrogen Bond Acceptor |

| Phenyl Rings | Neutral / Slightly Negative | Hydrophobic & van der Waals Interactions |

Application of Advanced Computational Approaches in Rational Drug Design

Computational methods are indispensable tools in modern drug discovery, accelerating the process of identifying and optimizing new therapeutic agents. nih.govemanresearch.orgresearchgate.net For the class of compounds including this compound, advanced techniques such as Quantitative Structure-Activity Relationships (QSAR) and Molecular Dynamics (MD) simulations are pivotal in rational drug design. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netsemanticscholar.org By analyzing physicochemical properties and structural features (descriptors), QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent analogs. semanticscholar.orgimist.ma

For thiazole derivatives, QSAR studies have successfully identified key molecular descriptors that influence their biological efficacy, such as anticancer or antimicrobial activity. imist.manih.gov A typical QSAR study for this compound class involves the following steps:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities is collected. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological parameters. imist.ma

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation relating the descriptors to the biological activity. semanticscholar.orgimist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. imist.ma

A hypothetical QSAR model for a series of thiazole derivatives might reveal that increased hydrophobicity at a certain position and the presence of an electron-donating group on the phenyl ring are positively correlated with activity. The insights gained from such models allow medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, saving significant time and resources. mdpi.com

The table below presents a sample of descriptors commonly used in QSAR studies of heterocyclic compounds and their significance.

| Descriptor Type | Example Descriptor | Significance in Drug Design |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. imist.ma |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by a molecule or substituent. imist.ma |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity, affecting membrane permeability and binding. imist.ma |

| Topological | Kappa Shape Indices (κ) | Quantifies aspects of molecular shape. nih.gov |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand binding to its receptor, Molecular Dynamics (MD) simulations offer a dynamic view of this interaction over time. nih.gov MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, providing valuable information on the stability of the ligand-receptor complex, conformational changes, and the energetic contributions of specific interactions. mdpi.com

In the context of this compound and its analogs, MD simulations are applied to:

Validate Docking Poses: By simulating the docked complex in a solvated environment, researchers can assess whether the initial binding pose is stable over a period of nanoseconds. mdpi.com

Analyze Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD profile suggests a stable binding mode.

Characterize Intermolecular Interactions: MD simulations can track the formation and breakage of hydrogen bonds and other non-covalent interactions, revealing which interactions are most persistent and crucial for binding affinity. mdpi.com

Calculate Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

These simulations provide a deeper understanding of the molecular mechanisms underlying the biological activity of thiazole derivatives, guiding further optimization to enhance binding stability and potency. physchemres.orgnih.gov

Future Perspectives in Academic Research on 4 3,4,5 Trimethoxyphenyl Thiazol 2 Amine

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Desired Biological Profiles

The rational design of new derivatives of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is a cornerstone of future research, aiming to optimize its therapeutic index. Current research has successfully demonstrated that structural modifications can significantly enhance antiproliferative activity. A key strategy involves the strategic modification of the core structure, drawing inspiration from existing successful drugs and bioactive molecules.

For instance, structural features from the multi-kinase inhibitor dasatinib, which contains an N-(2-methylpyrimidin-4-yl)thiazol-2-amine pharmacophore, have been integrated with the TMP moiety to create novel thiazole-pyrimidine derivatives. mdpi.comresearchgate.net In one such study, a series of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines were synthesized. The goal was to explore how different cyclic amines (like piperazines and morpholine) attached to the pyrimidine (B1678525) ring would affect anticancer activity and to build a reliable structure-activity relationship (SAR). researchgate.net

The findings from these studies are illuminating. Derivatives incorporating a substituted piperazine (B1678402) moiety have shown particularly potent antiproliferative activity. nih.gov For example, compound 4b (from the study) exhibited promising cytostatic activity across multiple cell lines in the NCI-60 screen, with a notable growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer (NSCLC) cell line at a 10 µM concentration. researchgate.netnih.gov This highlights the importance of the substituent at the 6-position of the pyrimidine ring for biological activity.

Future efforts will likely focus on:

Exploring Diverse Substitutions: Systematically introducing a wider array of chemical groups at various positions on the thiazole (B1198619) and the attached phenyl or pyrimidine rings to fine-tune electronic and steric properties. This includes modifying the 2-amino group, which has been shown to be amendable to substitution without losing activity. nih.gov

Hybrid Molecule Design: Creating hybrid compounds that combine the 4-(3,4,5-trimethoxyphenyl)thiazole scaffold with other pharmacophores known for anticancer activity, such as thiazolidinedione. nih.gov This strategy aims to develop molecules with multi-target capabilities, potentially overcoming drug resistance mechanisms.

Isosteric Replacements: Replacing parts of the molecule with bioisosteres to improve pharmacokinetic properties like solubility and metabolic stability, while retaining or enhancing potency.

| Compound ID | Structure/Modification | Key Finding | Growth Inhibition (%) | Cell Line |

| 4b | N-(6-(4-acetylpiperazin-1-yl)-2-methylpyrimidin-4-yl) derivative | Promising cytostatic activity in NCI-60 screen. researchgate.net | 86.28% | HOP-92 (NSCLC) |

| 4a | N-(6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl) derivative | Promising activity against colorectal carcinoma. researchgate.net | 40.87% | HCT-116 |

| 4h | Derivative with ethyl/propylamine spacer to piperazine | Promising activity against breast cancer. researchgate.net | 46.14% | SK-BR-3 |

| 3e | 4'-ethoxyphenyl and N-methylamino moieties at C5 and C2 | Greatest antiproliferative activity in its series, with IC50 values in the low nanomolar range. nih.gov | (IC50 = 1.7-38 nM) | Various |

In-depth Mechanistic Investigations to Fully Elucidate Complex Cellular Pathways

While the TMP moiety strongly suggests tubulin as a primary target, a comprehensive understanding of the molecular mechanisms of action for this compound derivatives is crucial for their development. Current evidence points towards multiple potential pathways.

Several studies have confirmed that derivatives of this scaffold act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site. nih.govnih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis. nih.govnih.gov For example, a series of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles were shown to inhibit tubulin polymerization, induce apoptosis via the mitochondrial pathway, and exhibit antivascular activity by disrupting capillary-like tube formation of endothelial cells. nih.gov

However, other targets have also been implicated. Hybrid molecules incorporating the scaffold have been shown to inhibit human topoisomerases I and II, enzymes critical for managing DNA topology during replication and transcription. nih.gov Furthermore, computational predictions suggest that certain derivatives have a high probability of targeting various kinase receptors. nih.gov

Future mechanistic studies should aim to:

Confirm and Characterize Target Binding: Utilize techniques like in vitro binding assays, X-ray crystallography, and surface plasmon resonance to confirm direct binding to proposed targets like tubulin, topoisomerases, and specific kinases.

Elucidate Downstream Signaling: Employ proteomics and transcriptomics to map the downstream cellular signaling cascades affected by these compounds. This would clarify how target inhibition leads to the observed antiproliferative effects and apoptosis.

Investigate Off-Target Effects: A thorough investigation of potential off-target interactions is necessary to understand the complete biological profile of these compounds and to anticipate potential side effects.

Development and Refinement of Predictive Computational Models for Structure-Based Drug Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the this compound scaffold, computational models have already been applied successfully for initial screening and hypothesis generation. In silico ADME-Tox predictions have been used to assess the drug-likeness of newly synthesized derivatives, while target prediction tools like Swiss TargetPrediction have helped identify potential biological targets such as kinase receptors. researchgate.netnih.gov Furthermore, molecular docking studies have been instrumental in visualizing and confirming the binding of these compounds to the colchicine site on tubulin. nih.gov

The next frontier in computational modeling for this compound class involves creating more sophisticated and predictive models. This can be achieved through:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the 3D structural features of the derivatives with their biological activities. dergipark.org.tr These models can provide deep insights into the steric and electrostatic requirements for optimal potency and guide the design of new, more active compounds.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the ligand-target complex over time. This can reveal the stability of the binding interaction, identify key amino acid residues involved in the binding, and provide a more accurate picture of the binding mode than static docking alone. researchgate.net

Machine Learning and AI: Leveraging machine learning algorithms to build predictive models based on larger datasets of synthesized compounds and their activities. These models could potentially identify novel scaffolds and substitution patterns with a high probability of success, further streamlining the design process.

Exploration of Novel Therapeutic Applications Beyond Current Research Scope, Based on Emerging Target Identification

While the primary research focus for this compound derivatives has been on their potential as anticancer agents, the versatile thiazole core is known to exhibit a wide range of biological activities. nanobioletters.comontosight.ai The exploration of novel therapeutic applications represents a significant opportunity for future research.

Emerging evidence and the known pharmacology of related structures suggest potential in several other areas:

Neurodegenerative Diseases: Thiazole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders like Parkinson's disease. dergipark.org.tr Given this precedent, derivatives of this compound could be screened for activity against MAO-B and other CNS targets.

Infectious Diseases: The thiazole nucleus is a component of many compounds with antimicrobial properties. ontosight.ai A broad screening of a library of this compound derivatives against various bacterial and fungal strains could uncover leads for new anti-infective agents. researchgate.net

Inflammatory Disorders: Anti-inflammatory activity is another property associated with the thiazole scaffold. ontosight.airesearchgate.net Future research could involve evaluating these compounds in cellular and animal models of inflammation to determine their potential for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

The systematic screening of diverse libraries of these compounds against a wide panel of biological targets will be key to unlocking their full therapeutic potential beyond oncology.

Q & A

Basic: What are the common synthetic routes for preparing 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and its derivatives?

Methodological Answer:

The core thiazole structure is synthesized via bromination of 3,4,5-trimethoxy acetophenone to yield 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, followed by cyclization with thiourea under reflux . Subsequent functionalization (e.g., coupling with pyrimidines) employs sodium hydride (NaH) as a base, achieving yields up to 72% . Alternative methods include Schiff base formation via condensation of 2-aminothiazole derivatives with aldehydes (e.g., veratraldehyde) in ethanol under acidic conditions . Characterization relies on , , and ESI-MS for structural confirmation .

Advanced: How can researchers resolve contradictions in reported synthetic yields for structurally similar thiazole derivatives?

Methodological Answer:

Yield discrepancies often stem from variations in reaction conditions, such as base strength (e.g., NaH vs. weaker bases), solvent polarity, or stoichiometric ratios. For example, NaH enhances nucleophilic substitution efficiency in pyrimidine coupling compared to milder bases . Systematic optimization studies should:

- Screen temperatures (45–80°C) and reflux durations (30–90 mins).

- Compare solvent systems (e.g., THF vs. DMF).

- Use real-time monitoring (TLC/HPLC) to track intermediate formation.

Parallel experiments under controlled conditions can identify critical parameters, as demonstrated in studies with 6–72% yield ranges for related thiazoles .

Basic: What spectroscopic methods are essential for characterizing this compound derivatives?

Methodological Answer:

- : Identifies methoxy groups (δ 3.8–3.9 ppm as triplets) and thiazole protons (δ 6.8–7.5 ppm) .

- ESI-MS: Confirms molecular ions (e.g., m/z 325.41 for CHNOS) .

- X-ray crystallography: Resolves absolute configurations, as seen in isoxazolidine derivatives with trimethoxyphenyl groups .

- IR spectroscopy: Detects C=N stretches (1600–1650 cm) and NH vibrations (3300–3500 cm) .

Advanced: What computational strategies are effective for predicting the bioactivity of this compound analogs?

Methodological Answer:

- Molecular docking: Evaluates binding affinity to targets like tubulin (for antiproliferative agents) using software such as AutoDock .

- QSAR modeling: Correlates descriptors (e.g., logP, topological polar surface area) with bioactivity. Validation via leave-one-out cross-examination ensures reliability (R > 0.7) .

- MD simulations: Assesses binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) fluctuations .

Basic: How is the antiproliferative activity of these compounds typically evaluated in vitro?

Methodological Answer:

The MTT assay is standard:

Incubate cancer cell lines (e.g., MCF-7, A549) with compounds (1–100 μM) for 24–72 hours.

Quantify viable cells via formazan absorbance at 570 nm.

Calculate IC values using nonlinear regression (e.g., GraphPad Prism).

Controls include untreated cells and reference drugs (e.g., doxorubicin) . For derivatives with IC < 10 μM, further mechanistic studies (e.g., apoptosis assays) are recommended .

Advanced: What strategies address low solubility of this compound derivatives in biological assays?

Methodological Answer:

- Structural modifications: Introduce ionizable groups (e.g., tertiary amines) or PEG chains to enhance hydrophilicity .

- Co-solvent systems: Use DMSO/PBS (≤0.1% v/v) to prevent precipitation .

- Amorphous solid dispersions: Formulate with polymers like HPMC-AS to improve dissolution rates.

- Permeability assays: Employ PAMPA to guide bioavailability optimization .

Basic: How are stereochemical configurations resolved in complex derivatives (e.g., isoxazolidines) containing the trimethoxyphenyl group?

Methodological Answer:

- NOE (Nuclear Overhauser Effect) experiments: Identify spatial proximity of protons in diastereomers .

- X-ray crystallography: Determines absolute configurations, as demonstrated for cis/trans isoxazolidine derivatives .

- Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H and polar mobile phases (e.g., hexane/isopropanol) .

Advanced: How can researchers validate conflicting biological activity data across studies?

Methodological Answer:

- Standardize assay protocols: Use identical cell lines, incubation times, and compound concentrations.

- Dose-response curves: Generate full curves (e.g., 0.1–100 μM) rather than single-dose data.

- Orthogonal assays: Confirm apoptosis via Annexin V/PI staining if MTT results are ambiguous .

- Meta-analysis: Pool data from multiple studies (e.g., IC values) to identify trends, adjusting for variables like cell passage number .

Basic: What safety precautions are critical when handling this compound derivatives?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.